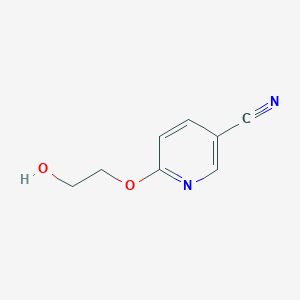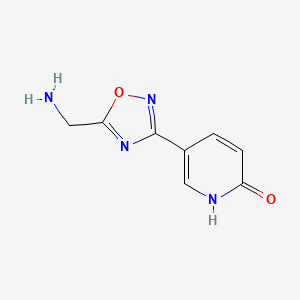
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Descripción general
Descripción
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol (5-AM-ODP) is an organic compound that is a derivative of pyridine, an aromatic heterocyclic compound containing a six-membered ring of five carbon atoms and one nitrogen atom. 5-AM-ODP has been studied for its potential applications in a variety of fields, including organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of compounds related to "5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol" often involves cyclization reactions and the formation of heterocyclic structures. For example, Bayrak et al. (2009) described the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, showcasing the methods to create structurally complex molecules with potential biological activities Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(11), 4362-6.
Biological Activities
The derivatives of oxadiazole, including those related to the structure of interest, have been extensively studied for their antimicrobial, anticancer, and other biological activities. For instance, Abdo and Kamel (2015) investigated the anticancer evaluation of oxadiazoles, thiadiazoles, triazoles, and their Mannich bases, highlighting the potential of these compounds in therapeutic applications Abdo, N. Y. M., & Kamel, M. (2015). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. Chemical & Pharmaceutical Bulletin, 63(5), 369-76.
Antimicrobial Activities
Compounds containing the oxadiazole ring, like "5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol," have shown promising antimicrobial properties. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives and found them to exhibit strong antimicrobial activity, suggesting the potential use of such compounds in combating microbial infections Krolenko, K., Vlasov, S., & Zhuravel, I. A. (2016). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Chemistry of Heterocyclic Compounds, 52, 823-830.
Anticancer Activities
The exploration of oxadiazole derivatives in cancer research has revealed some compounds with significant anticancer activities. For example, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents by Redda and Gangapuram (2007) showcases the potential of these compounds in therapeutic applications Redda, K., & Gangapuram, M. (2007). Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. Cancer Research, 67, 3981-3981.
Propiedades
IUPAC Name |
5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5/h1-2,4H,3,9H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIESDKKQECNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



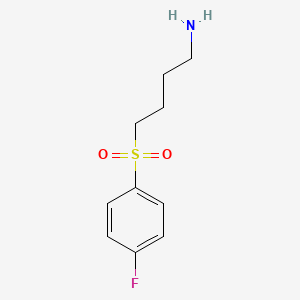
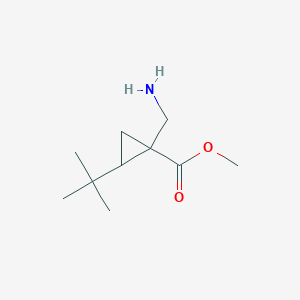

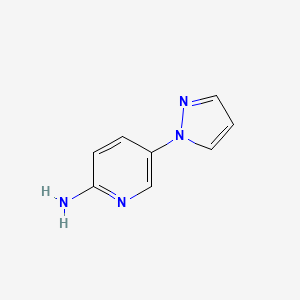
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
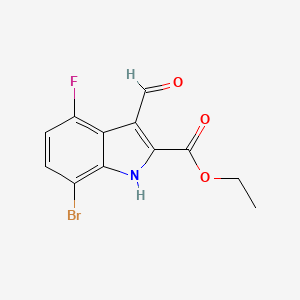
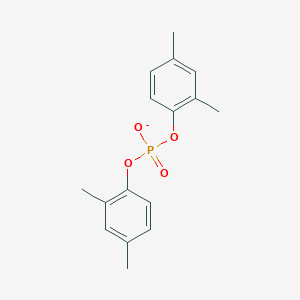
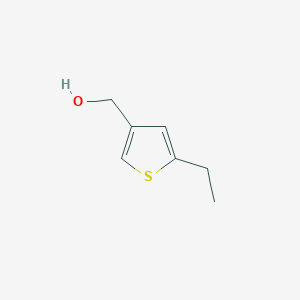
![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
